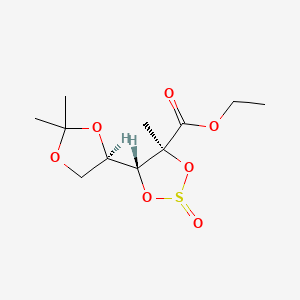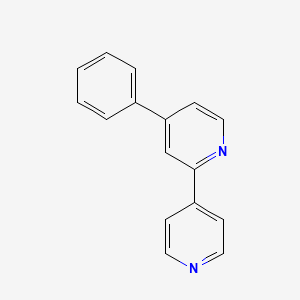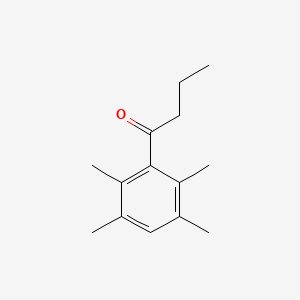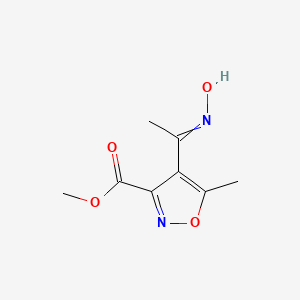
2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzoyl chloride with cyclopentanecarboxylic acid in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently .
Scientific Research Applications
2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid: This compound has a bromine atom at the para position of the benzoyl group, which may result in different chemical reactivity and biological activity.
2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid: The presence of a chlorine atom instead of bromine can lead to variations in the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
2-(3-bromobenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASZXBDJJWRQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-(4-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116377.png)
![rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14116382.png)
![2-Oxabicyclo[2.2.1]heptane-5-carboxylic acid, 3-oxo-, (1r,4r,5r)-cinchonidine salt](/img/structure/B14116384.png)
![Methanone, [4-(4-broMophenyl)-2H-1,2,3-triazol-2-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B14116396.png)

![ButanaMide, 3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14116405.png)
![3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)




